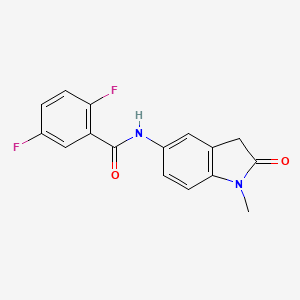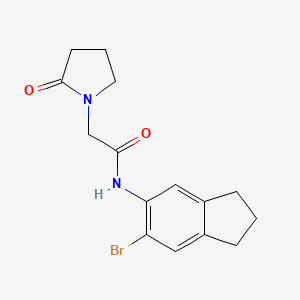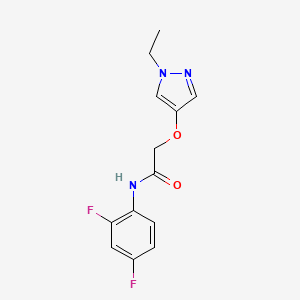![molecular formula C11H14N4OS B7679632 2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide](/img/structure/B7679632.png)
2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide is not fully understood. However, it has been proposed that it exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Its antimicrobial activity is thought to be due to its ability to disrupt the cell membrane and inhibit protein synthesis. Its anti-inflammatory and analgesic effects are believed to be due to its ability to inhibit the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. It has also been shown to disrupt the cell membrane and inhibit protein synthesis in microorganisms. Additionally, it has been found to inhibit the production of inflammatory mediators, thereby reducing inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide is its broad-spectrum antimicrobial activity. It has been shown to be effective against various pathogenic microorganisms, including bacteria and fungi. Additionally, it has been found to possess antitumor activity in various cancer cell lines. However, one of the limitations of this compound is its potential toxicity. Further studies are required to determine its safety profile and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide. One potential direction is the investigation of its potential use as an anticancer agent in vivo. Another potential direction is the development of novel derivatives with improved potency and selectivity. Additionally, further studies are required to determine its safety profile and potential side effects in vivo. Finally, the investigation of its potential use as an anti-inflammatory and analgesic agent warrants further research.
Synthesemethoden
The synthesis of 2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide involves the reaction of 2-chloro-3-nitropyrazine with potassium thioacetate, followed by the reaction of the resulting intermediate with N-propylacetamide. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial activity against various pathogenic microorganisms, including bacteria and fungi. Additionally, it has been investigated for its potential use as an anti-inflammatory and analgesic agent.
Eigenschaften
IUPAC Name |
2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-2-3-12-9(16)8-17-11-10-13-4-6-15(10)7-5-14-11/h4-7H,2-3,8H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJKQIRACZHXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC=CN2C1=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1,3-dioxolan-2-ylmethyl)pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7679552.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B7679566.png)
![2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7679568.png)

![5-[(E)-3-(4-chlorophenyl)prop-2-enoxy]-2-(hydroxymethyl)pyran-4-one](/img/structure/B7679578.png)

![1-(2-Fluorophenyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]pyrazole](/img/structure/B7679595.png)

![4-[[4-(4-Methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methyl]pyridin-2-amine](/img/structure/B7679598.png)

![3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile](/img/structure/B7679633.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679639.png)
![2-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,3-oxazole](/img/structure/B7679645.png)
![3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679652.png)